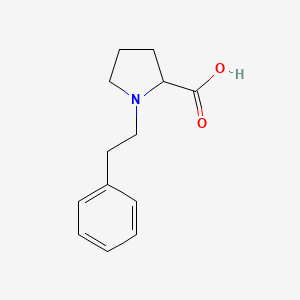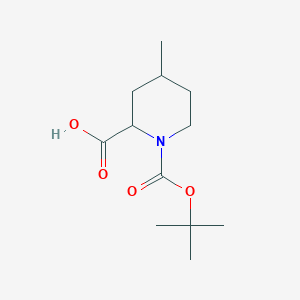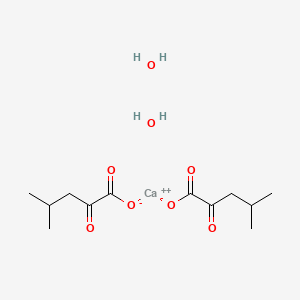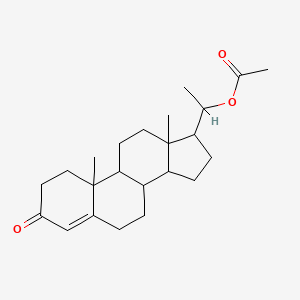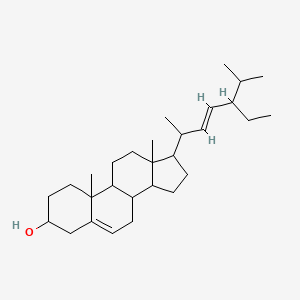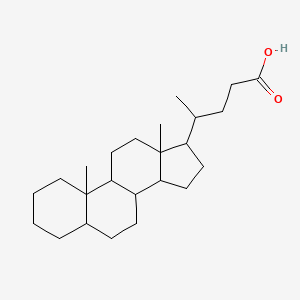
Cholen-24-oic acid
Overview
Description
Cholen-24-oic acid is a useful research compound. Its molecular formula is C24H40O2 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanism of Cholic Acid Dehydroxylation : Samuelsson et al. demonstrated that the 7α-dehydroxylation of cholic acid occurs in vivo in the mammal intestine, leading to the formation of 3α,12α-dihydroxy-5β-chol-6-en-24-oic acid. This research suggests an understanding of the microbial metabolism of bile acids in the human intestine, which has implications for gastrointestinal health and disease (Ferrari, Scolastico, & Beretta, 1977).
Biomarker in Liver Disease : A study by Tohma et al. developed a sensitive assay for 3β,12α-dihydroxy-5-cholen-24-oic acid and related bile acids in human serum. This compound was found in significant amounts in the serum of an infant with liver disease, suggesting its potential use as a biomarker for liver disorders (Tohma, Takeshita, Mahara, Kurosawa, & Makino, 1987).
Antigenic Properties in Immunochemistry : Research by Yamauchi et al. described the preparation and antigenic property of 3β-hydroxy-5-cholen-24-oic acid conjugates, which showed high titer and specificity. This study is relevant for developing specific antibodies in immunochemical analysis (Yamauchi, Kojima, & Nakayama, 1983).
Biomarkers for Niemann-Pick Type C Disease : Maekawa et al. developed a method for measuring 3β-sulfooxy-7β-N-acetylglucosaminyl-5-cholen-24-oic acid in urine. Elevated levels of this compound in Niemann-Pick Type C (NPC) patients suggest its potential as a biomarker for NPC disease (Maekawa et al., 2013).
Determination in Human Serum : Another study by Tohma et al. developed a quantitative assay for 3β-hydroxy-5-cholen-24-OIC acid and its sulfate in human serum. This research contributes to the understanding of bile acid metabolism and its implications in health and disease (Tohma, Wajima, Mahara, Kurosawa, & Makino, 1984).
NMR Spectroscopy in Bile Acid Metabolites : A study by Kakiyama et al. provided comprehensive resonance assignments for 3β,7β-dihydroxy-5-cholen-24-oic acid multi-conjugates using NMR spectroscopy. This research aids in characterizing bile acid metabolites, which is important for understanding liver function and bile acid-related diseases (Kakiyama, Ogawa, Iida, Yasuo, Mushiake, Goto, Mano, Goto, & Nambara, 2006).
properties
IUPAC Name |
4-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





